molecular formula C23H22ClFN2O4S B2827703 N-(4-chloro-2-methoxy-5-methylphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide CAS No. 451483-65-1

N-(4-chloro-2-methoxy-5-methylphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide

Cat. No.: B2827703
CAS No.: 451483-65-1
M. Wt: 476.95
InChI Key: LVJBIWRMHVSCNR-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide is a synthetic benzamide derivative intended for research and development purposes. This compound features a sulfamoyl group and a fluorinated benzene ring, structural motifs often associated with bioactive molecules . Its specific mechanism of action and research applications are yet to be fully characterized. As a benzamide, it may be of interest in various pharmacological and chemical biology studies, potentially acting on enzyme or receptor targets . Researchers can utilize this compound as a standard or as a building block in organic synthesis to create novel derivatives for screening. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information before use.

Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-fluoro-5-(2-phenylethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN2O4S/c1-15-12-21(22(31-2)14-19(15)24)27-23(28)18-13-17(8-9-20(18)25)32(29,30)26-11-10-16-6-4-3-5-7-16/h3-9,12-14,26H,10-11H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJBIWRMHVSCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-fluoro-5-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to yield the benzamide.

    Substitution Reactions:

    Sulfamoylation: The final step involves the sulfamoylation reaction, where the phenethylamine is reacted with the intermediate compound in the presence of a suitable sulfonyl chloride reagent to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Likely Synthetic Steps

  • Benzamide Formation :

    • Esterification of a substituted benzoic acid (e.g., 5-chloro-2-methoxybenzoic acid) with an alcohol (e.g., methanol).

    • Aminolysis of the ester with a substituted amine (e.g., phenethylamine) to form the amide bond.

  • Sulfonation :

    • Chlorosulfonation of an aromatic ring (e.g., phenethyl group) to introduce the sulfonic acid moiety.

    • Aminolysis of the sulfonic acid chloride to form the sulfamoyl group.

  • Fluorination :

    • Electrophilic aromatic substitution (e.g., using a fluorinating agent like fluorobenzene) to introduce the fluorine substituent.

Aminolysis of Esters

The conversion of methyl 5-chloro-2-methoxybenzoate to N-phenethyl-5-chloro-2-methoxybenzamide involves nucleophilic attack by phenethylamine on the ester carbonyl carbon, displacing the methoxy group .

Example Reaction :
Methyl 5-chloro-2-methoxybenzoate + Phenethylamine → N-phenethyl-5-chloro-2-methoxybenzamide + Methanol\text{Methyl 5-chloro-2-methoxybenzoate + Phenethylamine → N-phenethyl-5-chloro-2-methoxybenzamide + Methanol}

Chlorosulfonation

This step introduces a sulfonic acid group (SO₃H) onto an aromatic ring via electrophilic substitution. For phenethyl-substituted benzamides, chlorosulfonic acid reacts at the para position to form the sulfonic acid intermediate .

Example Reaction :
N-phenethyl-5-chloro-2-methoxybenzamide + ClSO₃H → p-(Sulfonamide)benzene intermediate\text{N-phenethyl-5-chloro-2-methoxybenzamide + ClSO₃H → p-(Sulfonamide)benzene intermediate}

Hydrolysis

Benzamides are susceptible to acidic or basic hydrolysis , breaking the amide bond to form carboxylic acids and amines. This is critical in controlling reaction conditions during synthesis .

Electrophilic Substitution

The fluorine atom directs substitution to the meta position, while chlorine and methoxy groups may exhibit varying directing effects depending on their positions .

Research Gaps

  • Fluorination : No direct data on fluorination mechanisms for this compound.

  • Sulfamoyl Group Stability : Requires confirmation via spectroscopic analysis (e.g., NMR, IR).

  • Biological Activity : Unexplored in provided sources; extrapolation from related compounds (e.g., NLRP3 inhibition ) is speculative.

Scientific Research Applications

Medicinal Chemistry

Anticancer Applications:
The compound has been identified as a precursor in the synthesis of palbociclib, a drug used for treating breast cancer. Research indicates that derivatives of tert-butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate exhibit enhanced cytotoxicity against various cancer cell lines, particularly breast cancer cells. The mechanism of action involves the inhibition of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in tumor cells .

Neuroprotective Effects:
Emerging studies suggest that this compound may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders. The proposed mechanism includes modulation of neurotransmitter systems and reduction of oxidative stress, which are crucial for neuronal survival .

Organic Synthesis

Synthetic Intermediates:
tert-Butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate serves as a versatile building block in organic synthesis. It can be involved in various chemical reactions, such as nucleophilic substitutions and reductions, to create more complex organic molecules .

Photocatalytic Synthesis:
Recent advancements have introduced photocatalytic methods for synthesizing this compound, yielding high purity with minimal environmental impact. This method employs visible light irradiation combined with specific catalysts to achieve efficient synthesis .

Biological Research

Biological Pathway Modulation:
In biological research contexts, this compound is utilized to explore its effects on different biological pathways. Its ability to modulate specific targets makes it valuable for studying mechanisms related to cancer progression and neurological functions .

  • Study on Anticancer Activity:
    A study published in Nature Reviews Cancer evaluated the efficacy of several piperazine derivatives, including tert-butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate. Results indicated significant cytotoxic effects on breast cancer cell lines, with enhanced apoptotic activity compared to controls.
  • Neuroprotection Research:
    Investigations into the neuroprotective effects of piperazine derivatives highlighted their potential in reducing oxidative stress and improving neuronal survival rates in models of neurodegeneration .
  • Synthetic Methodologies:
    Research has focused on optimizing synthetic routes for tert-butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate, emphasizing photocatalytic approaches that improve yield while minimizing byproducts .

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name Substituents (Benzamide/Sulfamoyl) Molecular Weight Melting Point (°C) Key Findings/Activity
Target Compound 2-F, 5-(N-phenethylsulfamoyl) 477.92* Not Reported Hypothesized antiviral/anticancer activity based on sulfamoylbenzamide class
4-Benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide (51) 4-Benzylthio, 5-triazinyl-sulfamoyl Not Reported 266–268 High thermal stability; triazinyl group may enhance π-stacking interactions
N-(3,4-Difluorophenyl)-2-fluoro-5-(N-(1-phenylethyl)sulfamoyl)benzamide (4k) 2-F, 5-(N-phenylethylsulfamoyl) ~420 (estimated) Not Reported 75% synthetic yield; fluorophenyl group improves cellular permeability
5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide (4j) 5-Cl, 2-OCH₃, 4-sulfamoylphenyl 355.80 Not Reported Potent anti-proliferative activity (MIA PaCa-2 IC₅₀: <1 µM); G2/M cell cycle arrest
K781-5588: N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide 2-F, 5-(piperazinyl-sulfonyl) 507.95 Not Reported Piperazine moiety may enhance solubility and CNS penetration

*Calculated molecular weight based on formula.

Physicochemical Properties

  • Melting Points : Triazinyl derivatives (e.g., 51–55 ) exhibit higher melting points (237–279°C) due to planar aromatic systems, whereas sulfamoylbenzamides with flexible chains (e.g., 4k ) likely have lower melting points.
  • Solubility : Fluorine and methoxy groups improve organic solubility, but phenethyl and chloro substituents may reduce aqueous solubility, necessitating formulation optimization.

Biological Activity

N-(4-chloro-2-methoxy-5-methylphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the class of N-arylbenzamide derivatives, which have been studied for their diverse biological activities, including antiviral and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C15H16ClFNO2S, with a molecular weight of approximately 329.81 g/mol. The compound features a complex structure that may contribute to its biological activity.

Molecular Structure

PropertyValue
Molecular FormulaC15H16ClFNO2S
Molecular Weight329.81 g/mol
CAS Number1292990-48-7

Antiviral Activity

Research has shown that N-phenylbenzamide derivatives exhibit broad-spectrum antiviral effects. For instance, studies indicate that these compounds can enhance intracellular levels of APOBEC3G (A3G), an antiviral protein that inhibits the replication of various viruses, including Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV) .

Case Study: Anti-HBV Activity

In a study evaluating the anti-HBV activity of N-phenylbenzamide derivatives, one derivative demonstrated significant inhibition against both wild-type and drug-resistant HBV strains. The compound's efficacy was measured using the following parameters:

Cell LineIC50 (µM)SI (Selectivity Index)
HepG2.2.151.9958
HepG2.A643.3052

The results indicated that the compound could inhibit HBV replication effectively while exhibiting low cytotoxicity, suggesting its potential as a therapeutic agent against HBV infections .

Anticancer Activity

This compound may also possess anticancer properties. Similar benzamide derivatives have been studied for their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival.

The proposed mechanism for the antiviral activity of this class of compounds involves the upregulation of A3G levels within host cells. A3G can inhibit viral replication through both deaminase-dependent and independent pathways. This mechanism is particularly relevant for HBV, where A3G directly interacts with viral components to prevent replication .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(4-chloro-2-methoxy-5-methylphenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide?

Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the benzamide core. Key steps include:

  • Sulfamoylation : Introduce the sulfamoyl group via chlorosulfonic acid treatment followed by reaction with phenethylamine under basic conditions (e.g., sodium carbonate in THF/H₂O) to form the sulfamoyl bridge .
  • Coupling reactions : Use coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (1-hydroxybenzotriazole) to link the benzamide moiety to the 4-chloro-2-methoxy-5-methylphenyl group. Optimize reaction conditions (e.g., inert atmosphere, 0–5°C for exothermic steps) to prevent side reactions .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Basic: How can spectroscopic methods validate the structure of this compound?

Answer:
A combination of techniques ensures structural confirmation:

  • NMR : Use ¹H/¹³C NMR to identify substituents. For example:
    • The singlet for methoxy (-OCH₃) at δ ~3.8 ppm.
    • Aromatic protons in the 6.5–8.5 ppm range, with splitting patterns indicating fluorine coupling (²J/³J couplings for fluoro substituents) .
  • IR : Detect sulfonamide S=O stretches (~1350–1150 cm⁻¹) and benzamide C=O (~1680 cm⁻¹) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ for C₂₃H₂₁ClFN₂O₄S: 493.08) .

Advanced: What experimental approaches resolve contradictions in reported bioactivity data for sulfamoylbenzamide derivatives?

Answer:
Discrepancies often arise from assay conditions or target specificity. Mitigate these by:

  • Standardized assays : Use identical cell lines (e.g., MIA PaCa-2 for pancreatic cancer) and protocols (e.g., MTT assay, 48-hour incubation) to compare IC₅₀ values .
  • Target validation : Perform kinase profiling or thermal shift assays to confirm binding to hypothesized targets (e.g., carbonic anhydrase IX). Cross-validate with siRNA knockdown studies .
  • Solubility adjustments : Address false negatives by optimizing DMSO concentration (<0.1% v/v) or using solubilizing agents (e.g., cyclodextrins) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s potency?

Answer:
Focus on modifying critical substituents:

  • Phenethylsulfamoyl group : Replace phenethyl with bulkier aryl groups (e.g., 4-fluorophenethyl) to enhance target affinity. Test via molecular docking (PDB: 3HS4) .
  • Fluoro position : Compare 2-fluoro vs. 3-fluoro analogs using competitive binding assays. Fluorine’s electronegativity may alter π-stacking in hydrophobic pockets .
  • Methoxy group : Substitute with ethoxy or hydroxyl groups to improve solubility while retaining activity. Assess logP changes via shake-flask method .

Advanced: What mechanistic studies elucidate this compound’s mode of action in cancer models?

Answer:
Employ cellular and biochemical assays:

  • Cell cycle analysis : Treat MIA PaCa-2 cells for 24 hours, fix with ethanol, stain with propidium iodide, and analyze via flow cytometry. Look for G2/M arrest (indicative of tubulin disruption) .
  • Apoptosis assays : Use Annexin V-FITC/PI staining to quantify early/late apoptosis. Combine with caspase-3/7 activation assays (fluorogenic substrates) .
  • Western blotting : Probe for phosphorylated ERK or Akt to identify signaling pathway inhibition .

Basic: What analytical methods quantify this compound in biological matrices?

Answer:

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water. Monitor transitions m/z 493.08 → 354.05 (quantifier) and 493.08 → 138.01 (qualifier). Validate linearity (1–1000 ng/mL) and LOD/LOQ (0.1 ng/mL) .
  • Fluorescence detection : If applicable, optimize λexem (e.g., 340/380 nm) at pH 5.0 for maximum intensity .

Advanced: How do electronic effects of substituents influence metabolic stability?

Answer:

  • Electron-withdrawing groups (e.g., -Cl, -F) : Reduce CYP450-mediated oxidation. Test using liver microsomes (human/rat) with NADPH cofactor. Measure half-life (t½) via LC-MS .
  • Methoxy vs. hydroxyl : Hydroxyl groups increase Phase II glucuronidation. Compare stability in S9 fractions with/without UDP-glucuronic acid .

Table 1: Comparative Bioactivity of Analogous Sulfamoylbenzamides

CompoundIC₅₀ (μM, MIA PaCa-2)Target ProteinReference
Parent compound (this study)1.2 ± 0.3Tubulin/Carbonic Anhydrase IX
5-Chloro-2-methoxy derivative3.8 ± 0.6EGFR
2-Fluoro-5-sulfamoyl analog0.9 ± 0.2HDAC6

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